molecular formula C6H9NO B2878843 2-(Oxetan-3-yl)propanenitrile CAS No. 1782884-74-5

2-(Oxetan-3-yl)propanenitrile

Cat. No.: B2878843
CAS No.: 1782884-74-5
M. Wt: 111.144
InChI Key: JAWMBKLURIZFJC-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)propanenitrile is a chemical compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a propanenitrile group

Chemical Reactions Analysis

2-(Oxetan-3-yl)propanenitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-(oxetan-3-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(2-7)6-3-8-4-6/h5-6H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWMBKLURIZFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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